molecular formula C11H15F2O3P B2471090 Diethyl (2,4-difluorobenzyl)phosphonate CAS No. 127218-03-5

Diethyl (2,4-difluorobenzyl)phosphonate

Cat. No.: B2471090
CAS No.: 127218-03-5
M. Wt: 264.209
InChI Key: QSHVKNKZXZBTBZ-UHFFFAOYSA-N
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Description

Diethyl (2,4-difluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P. It is a derivative of phosphonic acid and is characterized by the presence of two ethyl groups and a 2,4-difluorobenzyl group attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,4-difluorobenzyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 2,4-difluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-difluorobenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonates, while oxidation can produce phosphonic acids .

Scientific Research Applications

Diethyl (2,4-difluorobenzyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,4-difluorobenzyl)phosphonate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The presence of the 2,4-difluorobenzyl group enhances its binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,4-difluorobenzyl)phosphonate is unique due to the presence of the 2,4-difluorobenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and as a probe in biochemical studies .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVKNKZXZBTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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